molecular formula C31H25F2N5O7S B607809 GSK2837808A CAS No. 1445879-21-9

GSK2837808A

カタログ番号 B607809
CAS番号: 1445879-21-9
分子量: 649.6258
InChIキー: RZBCPMYJIARMGV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK2837808A is a potent and selective lactate dehydrogenase A (LDHA) inhibitor . It has IC50 values of 2.6 nM and 43 nM for hLDHA and hLDHB, respectively .


Synthesis Analysis

The synthesis of LDHA inhibitors like GSK2837808A involves trans-esterification between aryl ester and alcohol groups . The synthesized compounds possess 2 aromatic rings and a –CF3 moiety, which contributes to LDHA inhibition .


Chemical Reactions Analysis

GSK2837808A inhibits lactate production in multiple cancer cell lines including hepatocellular and breast carcinomas . Its potency does not correlate with LDHA, LDHB, or the total LDH expression levels .

科学的研究の応用

Inhibition of Lactate Dehydrogenase A (LDHA)

GSK2837808A is a potent and selective inhibitor of lactate dehydrogenase A (LDHA), an enzyme that plays a crucial role in the metabolism of cancer cells . It inhibits LDHA with an IC50 value of 2.6 nM, which is significantly lower than its IC50 value for LDHB (43 nM) . This selectivity makes it a valuable tool for studying the role of LDHA in cancer metabolism .

Blocking Cytosolic Glycolysis

GSK2837808A has been shown to block cytosolic glycolysis, a metabolic pathway that is often upregulated in cancer cells . By inhibiting this pathway, GSK2837808A can disrupt the energy production in cancer cells, leading to their death .

Activation of Pyruvate Kinase M2 (PKM2)

In addition to inhibiting LDHA, GSK2837808A also activates PKM2, another enzyme involved in glycolysis . The activation of PKM2 can further disrupt the metabolism of cancer cells, enhancing the anti-cancer effects of GSK2837808A .

Induction of Apoptosis

GSK2837808A has been found to induce apoptosis, a form of programmed cell death, in cancer cells . This effect is likely due to its disruption of cancer cell metabolism, leading to energy deprivation and subsequent cell death .

Reduction of Glucose Consumption

GSK2837808A can reduce glucose consumption in certain types of cancer cells . This effect is likely related to its inhibition of glycolysis, as this pathway is a major consumer of glucose in cells .

Synergistic Effects with Other Anti-Cancer Drugs

GSK2837808A has been shown to have synergistic effects with other anti-cancer drugs, such as JQ1 . The combination of GSK2837808A and JQ1 was found to inhibit the proliferation and migration of breast cancer cells more effectively than either drug alone .

Effects on Tumor Microenvironment

By inhibiting LDHA and blocking glycolysis, GSK2837808A can alter the tumor microenvironment, making it less conducive to cancer growth . This effect could potentially enhance the efficacy of other anti-cancer treatments .

Potential Therapeutic Applications in Cancer Treatment

Given its effects on cancer cell metabolism and its synergistic effects with other anti-cancer drugs, GSK2837808A has potential therapeutic applications in the treatment of cancer . However, further research is needed to fully understand its mechanisms of action and to evaluate its safety and efficacy in clinical settings .

作用機序

GSK2837808A is a cell-permeable, NADH-competitive LDHA selective inhibitor . It blocks cytosolic glycolysis, activates PKM2, and induces apoptosis .

Safety and Hazards

GSK2837808A is intended for laboratory research purposes and is not for drug or household use . It has been classified as having acute toxicity when ingested .

特性

IUPAC Name

3-[[3-(cyclopropylsulfamoyl)-7-(2,4-dimethoxypyrimidin-5-yl)quinolin-4-yl]amino]-5-(3,5-difluorophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25F2N5O7S/c1-43-29-25(14-35-31(37-29)44-2)16-3-6-24-26(9-16)34-15-27(46(41,42)38-20-4-5-20)28(24)36-21-7-17(30(39)40)8-22(13-21)45-23-11-18(32)10-19(33)12-23/h3,6-15,20,38H,4-5H2,1-2H3,(H,34,36)(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBCPMYJIARMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1C2=CC3=NC=C(C(=C3C=C2)NC4=CC(=CC(=C4)C(=O)O)OC5=CC(=CC(=C5)F)F)S(=O)(=O)NC6CC6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25F2N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。